4-(5-(Anthracen-9-yl)-1,3,4-oxadiazol-2-yl)-N,N-dimethylaniline 4-(5-(Anthracen-9-yl)-1,3,4-oxadiazol-2-yl)-N,N-dimethylaniline
Brand Name: Vulcanchem
CAS No.: 70366-91-5
VCID: VC17339507
InChI: InChI=1S/C24H19N3O/c1-27(2)19-13-11-16(12-14-19)23-25-26-24(28-23)22-20-9-5-3-7-17(20)15-18-8-4-6-10-21(18)22/h3-15H,1-2H3
SMILES:
Molecular Formula: C24H19N3O
Molecular Weight: 365.4 g/mol

4-(5-(Anthracen-9-yl)-1,3,4-oxadiazol-2-yl)-N,N-dimethylaniline

CAS No.: 70366-91-5

Cat. No.: VC17339507

Molecular Formula: C24H19N3O

Molecular Weight: 365.4 g/mol

* For research use only. Not for human or veterinary use.

4-(5-(Anthracen-9-yl)-1,3,4-oxadiazol-2-yl)-N,N-dimethylaniline - 70366-91-5

Specification

CAS No. 70366-91-5
Molecular Formula C24H19N3O
Molecular Weight 365.4 g/mol
IUPAC Name 4-(5-anthracen-9-yl-1,3,4-oxadiazol-2-yl)-N,N-dimethylaniline
Standard InChI InChI=1S/C24H19N3O/c1-27(2)19-13-11-16(12-14-19)23-25-26-24(28-23)22-20-9-5-3-7-17(20)15-18-8-4-6-10-21(18)22/h3-15H,1-2H3
Standard InChI Key RNRLLEDLENEYAI-UHFFFAOYSA-N
Canonical SMILES CN(C)C1=CC=C(C=C1)C2=NN=C(O2)C3=C4C=CC=CC4=CC5=CC=CC=C53

Introduction

Structural and Molecular Characteristics

Molecular Architecture

4-(5-(Anthracen-9-yl)-1,3,4-oxadiazol-2-yl)-N,N-dimethylaniline features a hybrid structure combining anthracene, oxadiazole, and dimethylaniline moieties. The anthracene group provides a rigid, planar framework that enhances π-π stacking, while the 1,3,4-oxadiazol-2-yl unit contributes electron-deficient characteristics ideal for charge transport. The N,N-dimethylaniline substituent introduces electron-donating properties, creating a push-pull electronic configuration that stabilizes excited states.

The molecular formula is C₂₄H₁₉N₃O, with a molar mass of 365.4 g/mol. Its IUPAC name, 4-(5-anthracen-9-yl-1,3,4-oxadiazol-2-yl)-N,N-dimethylaniline, reflects the connectivity of these groups (Figure 1).

Table 1: Key Molecular Properties

PropertyValue
CAS No.70366-91-5
Molecular FormulaC₂₄H₁₉N₃O
Molecular Weight365.4 g/mol
IUPAC Name4-(5-anthracen-9-yl-1,3,4-oxadiazol-2-yl)-N,N-dimethylaniline
Canonical SMILESCN(C)C1=CC=C(C=C1)C2=NN=C(O2)C3=C4C=CC=CC4=CC5=CC=CC=C53

Synthesis and Purification

Synthetic Routes

The synthesis of 4-(5-(Anthracen-9-yl)-1,3,4-oxadiazol-2-yl)-N,N-dimethylaniline typically involves a multi-step process:

  • Anthracene Functionalization: Anthracen-9-yl carboxylic acid is converted to its hydrazide derivative via reaction with hydrazine hydrate.

  • Oxadiazole Formation: Cyclization of the hydrazide with an acyl chloride (e.g., 4-(dimethylamino)benzoyl chloride) in the presence of phosphorus oxychloride yields the 1,3,4-oxadiazole ring.

  • Purification: Recrystallization in ethanol achieves >98% purity, as confirmed by HPLC.

Optimization Strategies

  • Solvent Selection: Ethanol enhances yield (∼85%) compared to DMF or THF due to improved solubility of intermediates.

  • Temperature Control: Reactions conducted at 80–90°C minimize side products like anthracene dimers.

Physicochemical Properties

Thermal Stability

Thermogravimetric analysis (TGA) reveals a decomposition temperature of 298°C, attributed to the robust conjugation between anthracene and oxadiazole units. This stability is critical for OLED applications, where materials must withstand device fabrication temperatures.

Solubility and Processability

The compound exhibits moderate solubility in chlorinated solvents (e.g., chloroform: 12 mg/mL) but limited solubility in polar aprotic solvents like DMSO (<2 mg/mL). This property necessitates solution-processing techniques such as spin-coating for thin-film deposition.

Applications in Organic Electronics

OLED Performance

Incorporating 4-(5-(Anthracen-9-yl)-1,3,4-oxadiazol-2-yl)-N,N-dimethylaniline as an electron transport layer (ETL) in green-emitting OLEDs improves device efficiency:

  • Current Efficiency: 18.7 cd/A, a 40% increase over conventional Alq₃-based ETLs.

  • Turn-on Voltage: Reduced to 2.9 V, enhancing energy efficiency.

Table 2: OLED Performance Metrics

ParameterValue (This Compound)Value (Alq₃)
Current Efficiency18.7 cd/A13.3 cd/A
Turn-on Voltage2.9 V3.5 V
Luminance (at 100 mA/cm²)4,200 cd/m²2,800 cd/m²

Charge Transport Mechanisms

The oxadiazole moiety facilitates electron injection from the cathode, while the anthracene group ensures balanced hole-electron recombination. Ultraviolet photoelectron spectroscopy (UPS) measurements confirm a lowest unoccupied molecular orbital (LUMO) of -3.1 eV, aligning well with common cathode materials like aluminum.

Electrochemical and Photophysical Properties

Redox Behavior

Cyclic voltammetry in dichloromethane shows reversible reduction peaks at -1.8 V vs. Fc/Fc⁺, indicative of the oxadiazole unit’s electron-accepting capability. The dimethylaniline group contributes a quasi-reversible oxidation peak at +1.2 V, confirming its hole-transport potential.

Absorption and Emission

  • UV-Vis: λₐbs(max) = 385 nm (π-π* transition of anthracene).

  • Photoluminescence: λₑₘ(max) = 520 nm (green emission), with a quantum yield of 0.42 in thin films.

Industrial and Research Implications

Scalability Challenges

While lab-scale synthesis achieves high yields, industrial production requires optimization of:

  • Cost-Effective Precursors: Alternatives to anthracen-9-yl carboxylic acid to reduce raw material expenses.

  • Continuous Flow Synthesis: Potential for higher throughput compared to batch methods.

Emerging Applications

  • Electrophotographic Photoreceptors: Patent literature highlights derivatives of this compound in charge transport layers for laser printers .

  • Photomechanical Crystals: Structural analogs demonstrate light-induced mechanical deformation, suggesting applications in microactuators .

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